Product packaging for 2,2,6-Trimethylcyclohexanemethanol(Cat. No.:CAS No. 34026-01-2)

2,2,6-Trimethylcyclohexanemethanol

Cat. No.: B3051483
CAS No.: 34026-01-2
M. Wt: 156.26 g/mol
InChI Key: WIYBEAHUAVVOHR-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexanemethanol is a cyclohexanemethanol derivative of interest in scientific research and development. This compound is structurally related to a class of fragrance ingredients and terpenoids that are frequently investigated for their properties in organic chemistry and material science . As a specialized chemical intermediate, it serves as a valuable building block in the synthesis of more complex molecules and may be used in studies exploring the structure-activity relationships of terpene alcohols . The trimethyl-substituted cyclohexane ring system is a common motif in various natural products and aroma chemicals, making this reagent a candidate for research in green chemistry synthesis pathways and the development of novel compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal, household, or commercial use in consumer products. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B3051483 2,2,6-Trimethylcyclohexanemethanol CAS No. 34026-01-2

Properties

IUPAC Name

(2,2,6-trimethylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-5-4-6-10(2,3)9(8)7-11/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYBEAHUAVVOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1CO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955597
Record name (2,2,6-Trimethylcyclohexyl)methanol
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Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34026-01-2
Record name 2,2,6-Trimethylcyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34026-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2,6-Trimethylcyclohexanemethanol
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Record name (2,2,6-Trimethylcyclohexyl)methanol
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Record name 2,2,6-trimethylcyclohexanemethanol
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Synthetic Methodologies and Reaction Pathways of 2,2,6 Trimethylcyclohexanemethanol

Established Synthetic Routes to 2,2,6-Trimethylcyclohexanemethanol as an Intermediate

The most established synthetic pathway to this compound (also referred to in literature by its isomeric designation, 3,3,5-trimethylcyclohexanol) begins with the widely available starting material, isophorone (B1672270). The process typically involves a two-step reduction. First, the carbon-carbon double bond of isophorone is selectively hydrogenated to yield 3,3,5-trimethylcyclohexanone (B147574) (TMCH), also known as dihydroisophorone. nih.govgoogle.com This intermediate is then further reduced to the target alcohol, this compound. google.com

This alcohol is a recognized intermediate in the synthesis of several important commercial products:

Homosalate: A widely used organic compound in sunscreens for its ability to absorb UVB rays. The synthesis involves the esterification of salicylic (B10762653) acid with this compound. makingcosmetics.comwikipedia.orgnih.gov One method involves the transesterification of methyl salicylate (B1505791) with 3,3,5-trimethylcyclohexanol (B90689). google.comchemicalbook.com Another approach uses salicylic acid and 3,3,5-trimethylcyclohexanol directly. makingcosmetics.com A patent describes a process starting from isophorone, which is hydrogenated and then undergoes an epimerization reaction to prepare the specific 3,3,5-trimethylcyclohexanol isomer needed for the subsequent transesterification with methyl salicylate to produce homosalate. google.com

Cyclandelate: A vasodilator used to improve blood flow. This compound is a key precursor for its synthesis. wikipedia.org

VP Nerve Agent: The compound also serves as a precursor in the synthesis of the highly toxic VP nerve agent. wikipedia.org

Novel and Emerging Synthesis Strategies for this compound Analogues

Modern synthetic chemistry is increasingly turning towards biocatalysis to create complex molecules with high selectivity and under milder, more environmentally friendly conditions. These emerging strategies are being applied to the synthesis of analogues of this compound.

Enzyme-catalyzed reductions of substituted cyclohexanones are a promising approach. For instance, the microbial transformation of 3,3,5-trimethylcyclohexanone using the fungus Glomerella cingulata has been investigated. This method produces both cis- and trans-3,3,5-trimethylcyclohexanols, reportedly with high stereoselectivity towards the cis-isomer.

Furthermore, research into cyclohexanone (B45756) dehydrogenases (CDHs) is paving the way for the bespoke regioselective α,β-desaturation of cyclic ketones. nih.govrsc.org While this involves an oxidation step, the principle of using enzymes to selectively modify the cyclohexanone ring is a key area of development. Rational design and molecular dynamics simulations are being used to engineer CDH variants with improved activity and a broader substrate scope, allowing them to act on bulkier substituted cyclohexanones. nih.govrsc.org This technology could be adapted to create novel pathways to functionalized cyclohexanol (B46403) analogues from various precursors.

Another innovative approach involves the use of ene-reductases for the functionalization of substituted cyclohexanones. Mechanistic studies show that these enzymatic reactions can involve a selective dehydrogenation to form an α,β-unsaturated ketone intermediate, which can then undergo further transformations. osti.gov These biocatalytic methods offer potential for creating a diverse range of cyclohexanol analogues that are difficult to access through traditional chemical catalysis due to challenges in controlling regioselectivity. osti.gov

Mechanistic Investigations of this compound Formation and Transformations

The formation of this compound from its precursor, 3,3,5-trimethylcyclohexanone, involves the reduction of a ketone. The mechanism of this reduction and the resulting stereochemistry are of significant interest.

The reduction of 3,3,5-trimethylcyclohexanone with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming an alkoxide intermediate. A subsequent protonation step, typically involving a solvent like water or alcohol, neutralizes the alkoxide to yield the final alcohol product. youtube.com

A critical aspect of this transformation is diastereoselectivity, as the reduction creates a new stereocenter at the carbonyl carbon. This results in the formation of two diastereomeric products: cis- and trans-2,2,6-trimethylcyclohexanemethanol. chegg.com The ratio of these isomers is determined by the direction of the hydride attack on the planar carbonyl group.

Steric Approach Control: The hydride can approach from either the axial or equatorial face of the cyclohexanone ring. The presence of the methyl groups at positions 2 and 6 (or 3 and 5 in alternative nomenclature) creates significant steric hindrance. The major product is often formed as a result of "steric approach control," where the nucleophilic hydride attacks from the less hindered face of the molecule. chegg.com For 3,3,5-trimethylcyclohexanone, this generally favors the formation of one diastereomer over the other. chegg.commdpi.com

Conformational Stability: The stability of the resulting cis and trans product conformers also plays a role. Computational studies using molecular mechanics can be used to determine the most stable conformer of each product, which relates to the thermodynamic favorability of the isomers. chegg.com

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalysis is central to the synthesis of this compound, both in the initial hydrogenation of isophorone and the subsequent reduction of the ketone intermediate.

Direct Hydrogenation of Isophorone to Alcohol: A direct, one-step conversion of isophorone to 3,3,5-trimethylcyclohexanol can be achieved using specific catalytic systems. Ruthenium-based catalysts, particularly ruthenium on activated carbon, have been shown to be effective for this purpose. google.comgoogle.com This process can be carried out at temperatures ranging from 30 to 220°C and hydrogen pressures from 1 to 100 bar, sometimes in the absence of a solvent. google.com Another patented method employs a Zn-promoted Ni-Mo unsupported catalyst in a fixed-bed reactor, achieving high conversion (>99%) and high selectivity (>99%) for the alcohol product under specific temperature and pressure conditions. patsnap.com

Stepwise Hydrogenation via Ketone Intermediate: The more common two-step approach allows for greater control.

Isophorone to TMCH: The selective hydrogenation of the C=C bond of isophorone to yield 3,3,5-trimethylcyclohexanone is often performed with palladium catalysts, such as Pd on carbon (Pd/C) or Pd on aluminum oxide. google.comresearchgate.net Non-noble metal catalysts like Raney Nickel are also widely used, often in combination with solvents like tetrahydrofuran (B95107) (THF) to achieve high yields (e.g., 98.1%) of the ketone. nih.gov

TMCH to Alcohol: The subsequent reduction of the 3,3,5-trimethylcyclohexanone can also be achieved via catalytic hydrogenation. A vintage patent describes the use of a reduced metallic nickel catalyst at temperatures not exceeding 100°C to produce the alcohol with a high proportion of one isomer. google.com Rhodium(I) complexes have also been explored as catalysts for the hydrogen transfer reaction from isopropanol (B130326) to reduce cyclohexanones.

The table below summarizes various catalytic systems used in the synthesis of this compound and its immediate precursor.

Starting MaterialCatalystReaction ConditionsProduct(s)Selectivity/YieldSource(s)
IsophoroneZn-promoted Ni-Mo140°C, 1.5 MPa3,3,5-trimethylcyclohexanol99.78% selectivity patsnap.com
IsophoroneRuthenium on Activated Carbon30-220°C, 1-100 bar H₂3,3,5-trimethylcyclohexanolHigh yield google.comgoogle.com
IsophoroneRaney Nickel / THF298 K, 2.0 MPa H₂3,3,5-trimethylcyclohexanone98.1% yield nih.gov
Isophorone or DihydroisophoroneReduced Nickel< 100°C, ~100 psi H₂3,3,5-trimethylcyclohexanol>80% high-melting isomer google.com
IsophoronePd/AC with ZnCl₂ (Lewis Acid)120°C, 4.0 MPa H₂3,3,5-trimethylcyclohexanone99.5% selectivity researchgate.net
IsophoronePd/MgO with (S)-prolineNot specified3,3,5-trimethylcyclohexanone43% yield researchgate.net

By-product Formation and Reaction Selectivity in this compound Synthesis

Chemoselectivity in Isophorone Hydrogenation: When the target is 3,3,5-trimethylcyclohexanone (TMCH), a significant issue is over-hydrogenation, which leads to the formation of 3,3,5-trimethylcyclohexanol as a by-product. researchgate.netresearchgate.net The reaction is a consecutive process, and longer reaction times can increase the amount of the alcohol by-product. researchgate.net

Influence of Solvents: The choice of solvent has a pronounced effect on selectivity. Protic solvents like methanol (B129727) and ethanol (B145695) tend to promote the formation of the alcohol, 3,5,5-trimethylcyclohexanol. In contrast, solvents such as THF, chloroform, and DMF can inhibit the further hydrogenation of the ketone, thus increasing the selectivity for TMCH. nih.gov

Influence of Lewis Acids: The addition of Lewis acids, such as ZnCl₂, to a palladium-catalyzed hydrogenation can significantly inhibit the reduction of the C=O bond, thereby greatly improving the selectivity towards TMCH to over 99%. researchgate.net

Diastereoselectivity in Alcohol Formation: When this compound is the desired product, the key selectivity issue is controlling the ratio of the cis and trans diastereomers. google.com This ratio is highly dependent on the catalyst and reaction conditions.

A process using a Zn-promoted Ni-Mo catalyst reported achieving a cis-to-trans ratio of 6.7. patsnap.com

Hydrogenation with a reduced nickel catalyst was found to produce a mixture containing 82% of the high-melting point isomer. google.com

The reduction of β-enaminoketones with sodium in THF/isopropyl alcohol was used to synthesize substituted amino alcohols, yielding a cis to trans ratio of 89:11 for the product. mdpi.com

The following table highlights the selectivity outcomes under different conditions.

ReactionCatalyst/ReagentConditions/AdditivesKey Selectivity OutcomeSource(s)
Isophorone HydrogenationRaney NickelPropanol (solvent)Promotes 3,5,5-trimethylcyclohexanol formation (yield 69.8%) nih.gov
Isophorone HydrogenationRaney NickelTHF (solvent)Promotes 3,3,5-trimethylcyclohexanone formation (yield 98.1%) nih.gov
Isophorone HydrogenationPd/ACZnCl₂ (Lewis acid)Inhibits alcohol formation; >99% selectivity for ketone researchgate.net
Isophorone HydrogenationZn-promoted Ni-Mo160°C, 2.0 MPacis/trans ratio of 6.7 for alcohol product patsnap.com
3,3,5-Trimethylcyclohexanone ReductionGlomerella cingulataBiotransformationHighly stereoselective for cis-alcohol (20:1 ratio)

Stereochemical Investigations of 2,2,6 Trimethylcyclohexanemethanol

Analysis of Stereoisomers and Chiral Centers in 2,2,6-Trimethylcyclohexanemethanol

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at position 1 (the carbon bearing the hydroxymethyl group) and position 6 (the carbon bearing a methyl group). The presence of two chiral centers means that, in principle, there can be a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, this would result in 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other. The four stereoisomers are:

(1R, 6R)-2,2,6-Trimethylcyclohexanemethanol

(1S, 6S)-2,2,6-Trimethylcyclohexanemethanol

(1R, 6S)-2,2,6-Trimethylcyclohexanemethanol

(1S, 6R)-2,2,6-Trimethylcyclohexanemethanol

The (1R, 6R) and (1S, 6S) isomers are a pair of enantiomers, as are the (1R, 6S) and (1S, 6R) isomers. The relationship between any other pairing (e.g., (1R, 6R) and (1R, 6S)) is diastereomeric.

Table 1: Theoretical Stereoisomers of this compound

Stereoisomer ConfigurationRelationship to (1R, 6R)
(1R, 6R)Identical
(1S, 6S)Enantiomer
(1R, 6S)Diastereomer
(1S, 6R)Diastereomer

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The stereoselective synthesis of specific enantiomers and diastereomers of this compound is a specialized area of organic synthesis. While general methods for stereoselective synthesis exist, their specific application to this compound is not widely reported. Theoretical approaches would involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, a potential strategy could involve the asymmetric reduction of a corresponding ketone, 2,2,6-trimethylcyclohexanecarbaldehyde, using a chiral reducing agent to selectively form one enantiomer of the alcohol.

Chiral Resolution Techniques for this compound

In the absence of a stereoselective synthesis, a racemic mixture of this compound would be obtained. This mixture could then be separated into its individual enantiomers through a process called chiral resolution. Common techniques for chiral resolution include:

Formation of Diastereomeric Salts: Reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual esters can be hydrolyzed to yield the pure enantiomers of the alcohol.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The different enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Specific protocols for the chiral resolution of this compound are not readily found in the literature, but these general methods would be the standard approaches.

Influence of Stereochemistry on Molecular Interactions and Reactivity of this compound

The three-dimensional arrangement of atoms in the different stereoisomers of this compound would significantly influence their molecular interactions and reactivity. The cis and trans diastereomers, for example, will have different steric environments around the hydroxyl group.

In the cis isomer, where the hydroxymethyl group and the methyl group at position 6 are on the same side of the cyclohexane (B81311) ring, the hydroxyl group may be more sterically hindered. In the trans isomer, these groups are on opposite sides, potentially making the hydroxyl group more accessible for reactions. This difference in steric hindrance can affect the rate and outcome of reactions involving the alcohol functionality.

Furthermore, in biological systems, the different enantiomers would be expected to interact differently with chiral receptors or enzymes. This is because biological macromolecules are themselves chiral, and the "fit" between the small molecule and the biological target is highly dependent on the stereochemistry of both. One enantiomer might exhibit a specific biological activity while the other is inactive or has a different effect. However, specific studies detailing these interactions for this compound are not available.

Advanced Analytical Characterization of 2,2,6 Trimethylcyclohexanemethanol

Spectroscopic Techniques for Structural Elucidation of 2,2,6-Trimethylcyclohexanemethanol

Spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the exact structure of this compound can be confirmed. illinois.edupitt.edusigmaaldrich.com

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments. The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. mdpi.com The chemical shifts are influenced by the electronic environment of each nucleus. illinois.edupitt.edusigmaaldrich.com

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6d2H-CH₂OH
~1.5 - 1.8m1H-CH- (ring)
~1.0 - 1.5m6H-CH₂- (ring)
~0.9d3H-CH(CH₃)-
~0.85s6H-C(CH₃)₂-
~0.8t1H-OH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~68-CH₂OH
~50-CH- (ring)
~40-C- (quaternary)
~35-CH₂- (ring)
~30-CH₂- (ring)
~25-CH(CH₃)-
~24-C(CH₃)₂-
~20-CH₂- (ring)

Note: The predicted values above are estimates and can vary based on the solvent and experimental conditions. carlroth.compaulussegroup.comuniversite-paris-saclay.fr

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk When coupled with techniques like electron ionization (EI), it also provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, although it can be weak or absent in alcohols. libretexts.org The fragmentation of the molecular ion provides a unique fingerprint that aids in its identification. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgmiamioh.edu The stability of the resulting carbocations often dictates the most abundant fragments observed in the spectrum. libretexts.org

Expected Fragmentation Pattern

m/zFragmentDescription
M-18[C₁₀H₂₀]⁺Loss of H₂O
M-43[C₇H₁₅O]⁺Loss of a propyl group
M-57[C₆H₁₃O]⁺Loss of a butyl group
43[C₃H₇]⁺Propyl cation
57[C₄H₉]⁺Butyl cation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. kurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. kurouskilab.comresearchgate.netresearchgate.net

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. nist.gov The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ range. nih.gov Raman spectroscopy can also detect these vibrations, often providing complementary information, especially for non-polar bonds. kurouskilab.com

Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchAlcohol
2850-3000C-H stretchAlkane
1450-1470C-H bendAlkane
1000-1260C-O stretchPrimary Alcohol

Chromatographic Separation Methods for this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. researchgate.net

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good separation. Non-polar or mid-polar columns are typically suitable for the analysis of alcohols.

When coupled with a mass spectrometer (GC-MS), GC provides not only the retention time for identification but also the mass spectrum of the compound, offering a high degree of confidence in the analysis. nih.gov Derivatization, such as converting the alcohol to a trimethylsilyl (B98337) (TMS) ether, can sometimes be employed to improve chromatographic properties and detection. nih.gov

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for non-volatile or thermally labile compounds. researchgate.netcmc-me.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comnih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov

The separation is based on the compound's hydrophobicity; more non-polar compounds are retained longer on the column. Detection is often achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-absorbing chromophore, a UV detector. cmc-me.com

Typical HPLC Conditions

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorRefractive Index Detector (RID)
Flow Rate~1 mL/min

Capillary Electrophoresis (CE) and Electrochromatography (CEC) for this compound

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) represent powerful techniques for the separation of complex mixtures with high efficiency and resolution. wikipedia.org CE separates analytes based on their differential migration in an electric field, which is governed by their charge-to-size ratio. libretexts.org CEC is a hybrid technique that combines the principles of CE and high-performance liquid chromatography (HPLC), offering the high efficiency of CE with the selectivity of HPLC. whitman.edu

For neutral compounds like this compound, which lack a native charge, modifications to the CE methodology are necessary. One common approach is Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the background electrolyte to form micelles. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation.

The separation of monoterpenes, a class of compounds to which this compound belongs, has been explored using CE. researchgate.net The use of chiral selectors, such as cyclodextrins, in the buffer solution can facilitate the separation of stereoisomers. It has been observed that monoterpenes interact with cyclodextrins, leading to changes in their migration times and enabling separation. researchgate.net While direct studies on the CE or CEC analysis of this compound are not extensively documented, the principles applied to similar cyclic monoterpene alcohols are applicable.

A hypothetical CE method for the analysis of this compound could involve the use of a fused-silica capillary and a buffer system containing a surfactant and a chiral selector to achieve separation from other matrix components and potentially resolve its stereoisomers.

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

ParameterCondition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte 25 mM Borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS) and 10 mM β-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection (50 mbar for 5 s)
Detection UV absorbance at 200 nm

This table presents a hypothetical set of parameters based on general CE methods for similar compounds.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed hyphenated technique.

GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio. This allows for the unambiguous identification of this compound, even in complex matrices like essential oils. stuba.sk

The selection of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically suitable for the analysis of terpenoids. The temperature program of the GC oven is optimized to ensure adequate separation of all components within a reasonable analysis time.

Table 2: Typical GC-MS Operating Conditions for Terpenoid Analysis

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

This table outlines typical GC-MS parameters that could be adapted for the analysis of this compound.

The resulting mass spectrum of this compound would exhibit a characteristic fragmentation pattern, which can be compared to spectral libraries for positive identification.

Quantitative Determination Methodologies for this compound

For the quantitative analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique. resource.org The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it ideal for quantification.

The quantitative determination involves creating a calibration curve using standard solutions of this compound at known concentrations. researchgate.net The peak area of the analyte in the chromatogram is plotted against its concentration to establish a linear relationship. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Method validation is a critical aspect of quantitative analysis to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

Table 3: Representative Quantitative Parameters for GC-FID Analysis

ParameterTypical Value
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

This table provides representative values for key validation parameters in a quantitative GC-FID method. Actual values would need to be determined experimentally for a specific method and matrix.

The use of an internal standard, a compound with similar chemical properties to the analyte that is added to all samples and standards, can improve the precision and accuracy of the quantitative analysis by compensating for variations in injection volume and instrument response.

Computational Chemistry and Theoretical Modeling of 2,2,6 Trimethylcyclohexanemethanol

Quantum Chemical Calculations of 2,2,6-Trimethylcyclohexanemethanol

Quantum chemical calculations are fundamental to understanding the behavior of this compound at the atomic and subatomic levels. These methods are pivotal in elucidating the molecule's electronic structure and energetic properties.

Electronic Structure and Molecular Orbital Analysis of this compound

The electronic structure of this compound, which dictates its chemical behavior, can be thoroughly investigated using molecular orbital (MO) theory. This analysis reveals the distribution of electrons within the molecule and identifies the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally signifies higher stability.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) has become a widely used method for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For instance, DFT can be employed to determine the most stable three-dimensional arrangement of the atoms in this compound and to simulate its infrared spectrum, which can then be compared with experimental data for validation.

Ab Initio Methods in the Study of this compound

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a higher level of theory in quantum chemical calculations. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate predictions for certain properties. These methods are particularly useful for benchmarking the results obtained from less computationally demanding methods and for investigating systems where electron correlation effects are significant.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movement and interactions with its environment, such as a solvent. This approach provides valuable information on conformational changes, diffusion rates, and the formation of intermolecular interactions, such as hydrogen bonds, in condensed phases.

Prediction of Reaction Mechanisms and Transition States for this compound Reactions

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction mechanism. A key aspect of this is the location and characterization of transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, a crucial factor in reaction kinetics. For example, in oxidation or substitution reactions, computational models can predict the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed. evitachem.com

Chemical Derivatization Strategies for 2,2,6 Trimethylcyclohexanemethanol

Derivatization for Enhanced Analytical Detection and Separation of 2,2,6-Trimethylcyclohexanemethanol

For analytical purposes, particularly in gas chromatography (GC), derivatization is a common strategy to improve the volatility and thermal stability of alcohols like this compound, as well as to enhance the sensitivity of detection. A primary method for this is silylation.

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov This derivatization decreases the polarity of the molecule, which can lead to better peak shape and resolution in GC analysis. The resulting trimethylsilyl ether is more volatile than the parent alcohol, allowing for analysis at lower temperatures and reducing the likelihood of thermal degradation in the injector or column.

In the context of mass spectrometry (MS) detection, which is often coupled with GC, the TMS derivative of this compound can produce a characteristic mass spectrum with specific fragmentation patterns, aiding in its identification and quantification. nih.gov For instance, the analysis of other cyclic alcohols has shown that silylation significantly improves chromatographic behavior and provides mass spectra suitable for structural elucidation.

Stir bar sorptive extraction (SBSE) followed by thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) is another advanced technique that can be applied for the trace analysis of compounds like this compound in various matrices. nih.gov While not a derivatization method itself, derivatization post-extraction can further enhance the sensitivity and selectivity of the analysis.

Functional Group Transformations of this compound

The primary alcohol group of this compound is the main site for functional group transformations. These reactions can convert the alcohol into other classes of organic compounds, such as aldehydes, carboxylic acids, or halides.

Oxidation: The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, would selectively oxidize the primary alcohol to 2,2,6-trimethylcyclohexanecarbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would further oxidize the intermediate aldehyde to 2,2,6-trimethylcyclohexanecarboxylic acid.

Halogenation: The hydroxyl group can be replaced by a halogen atom to form an alkyl halide. This can be achieved using various reagents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-1,1,3-trimethylcyclohexane and 2-(bromomethyl)-1,1,3-trimethylcyclohexane, respectively. These transformations proceed through mechanisms that convert the hydroxyl group into a good leaving group.

Synthesis of Esters and Ethers from this compound

The alcohol functionality of this compound readily allows for the synthesis of corresponding esters and ethers, which are classes of compounds with broad applications.

Esterification: Esters can be synthesized by reacting this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. libretexts.org For example, reacting this compound with acetic acid would yield 2,2,6-trimethylcyclohexylmethyl acetate. Alternatively, for a more rapid and often irreversible reaction, an acyl chloride or acid anhydride (B1165640) can be used instead of a carboxylic acid. libretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) also facilitates the esterification with carboxylic acids under mild conditions. orgsyn.org

Table 1: Common Esterification Methods

Method Reagents Conditions Byproducts
Fischer Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) Heat, removal of water Water
Acyl Chloride Method Acyl Chloride, Base (e.g., Pyridine) Often at room temperature HCl
Acid Anhydride Method Acid Anhydride, optional catalyst Gentle heating Carboxylic Acid

Etherification: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis is a versatile approach where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.orgbyjus.com This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an Sₙ2 reaction to form the ether. libretexts.org For instance, treating this compound with sodium hydride followed by methyl iodide would produce 2,2,6-trimethylcyclohexylmethyl methyl ether. Another method is the acid-catalyzed dehydration of the alcohol, which, if intermolecular, can lead to the formation of a symmetrical ether, bis(2,2,6-trimethylcyclohexylmethyl) ether, though this method can be prone to elimination reactions, especially with sterically hindered alcohols. byjus.comlibretexts.org

Table 2: Common Etherification Methods

Method Reagents Conditions Key Features
Williamson Ether Synthesis Alcohol, Strong Base (e.g., NaH), Alkyl Halide Varies, often mild Versatile for symmetrical and asymmetrical ethers
Acid-Catalyzed Dehydration Alcohol, Acid Catalyst (e.g., H₂SO₄) Heat Primarily for symmetrical ethers from primary alcohols

Polymerization and Oligomerization Reactions Involving this compound as a Building Block

While this compound itself is not a monomer for direct polymerization in the way that compounds with vinyl or epoxide groups are, it can be chemically modified to become a building block for polymers and oligomers. For instance, the hydroxyl group can be used to initiate ring-opening polymerizations of cyclic esters like caprolactone (B156226) or lactide, resulting in polyester (B1180765) chains with a 2,2,6-trimethylcyclohexylmethyl end-group.

Furthermore, if this compound is first converted to a derivative containing a polymerizable functional group, it can then be incorporated into a polymer backbone. For example, esterification with acrylic acid or methacrylic acid would yield 2,2,6-trimethylcyclohexylmethyl acrylate (B77674) or methacrylate, respectively. These monomers could then undergo free-radical polymerization to form polyacrylates or polymethacrylates with the bulky, cyclic side chains influencing the polymer's properties, such as its glass transition temperature and solubility.

Oligomerization, the formation of short polymer chains, can also be a relevant process. For example, acid-catalyzed self-condensation of this compound could potentially lead to the formation of di- or tri-ethers, which are simple oligomers.

The synthesis of oligomeric 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) has been reported, indicating that related cyclic structures can be involved in oligomerization processes, although this is a different class of compound. google.com The principles of controlling molecular weight in polymerization, such as through precipitation polymerization, have been studied for other cyclic compounds like 2,6-dimethylphenol, which could offer insights into potential strategies for polymers derived from this compound. tue.nl

Environmental Transformation and Biotransformation Pathways of 2,2,6 Trimethylcyclohexanemethanol

Biotic Degradation of 2,2,6-Trimethylcyclohexanemethanol

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is expected to be a primary route for the environmental degradation of this compound.

Microorganisms possess a wide array of enzymes capable of metabolizing complex organic molecules. The biodegradation of cyclic alkanes and alcohols typically results in the formation of corresponding dicarboxylic acids, which can then enter central metabolic pathways. nih.gov Bacteria such as Rhodococcus erythropolis have been shown to metabolize a range of hydrocarbons, including cycloalkanes and various alcohols. oup.com

The initial step in the aerobic microbial degradation of compounds like this compound is often the oxidation of the alcohol group. Bacteria and fungi use monooxygenases to introduce a hydroxyl group into an alkane molecule, which is then further oxidized. oup.com For an alcohol, the existing hydroxyl group can be directly oxidized. The degradation of cyclic compounds often involves ring cleavage, a step that makes the carbon backbone accessible to further breakdown through pathways like β-oxidation. oup.com In some cases, co-metabolism, where the degradation of a compound is facilitated by the presence of a primary growth substrate, may be necessary. nih.gov

In higher organisms, xenobiotics like this compound are metabolized through a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism.

Hydroxylation: Phase I reactions often involve the introduction or unmasking of functional groups. For a saturated cyclic compound, hydroxylation of the cyclohexane (B81311) ring is a key initial step. This is typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.orgresearchgate.netwikipedia.org These enzymes can hydroxylate non-activated sp³-hybridized carbons, a challenging chemical transformation. acs.org Fungal peroxygenases are also capable of hydroxylating alkanes and cycloalkanes with high regioselectivity. nih.gov For this compound, CYP-mediated hydroxylation could occur at various positions on the cyclohexane ring, creating more polar diol metabolites.

Glucuronidation: Glucuronidation is a major Phase II conjugation reaction where a glucuronic acid moiety is transferred from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. wikipedia.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion. rsc.orgtaylorandfrancis.com Alcohols are common substrates for glucuronidation. wikipedia.org Studies on aliphatic alcohols have shown that the structure of the alcohol, such as the length of the alkyl chain, influences the rate of glucuronidation. nih.gov The primary alcohol group of this compound would be a likely site for glucuronidation.

Sulfation: Sulfation is another important Phase II conjugation pathway where a sulfonate group is transferred to a substrate, typically an alcohol or phenol. nih.gov This reaction is catalyzed by sulfotransferases (SULTs) and also increases the water solubility of the xenobiotic. nih.govnih.gov Both aliphatic and cyclic alcohols can undergo sulfation. nih.gov The process can be a detoxification pathway, rendering the compound more easily excretable. nih.gov

Methylation: Methylation, the addition of a methyl group, is another possible Phase II reaction. However, it is less common for alcohols compared to other functional groups like phenols or amines. Therefore, direct methylation of the hydroxyl group of this compound is considered a less probable biotransformation pathway.

Table 2: Key Enzymatic Biotransformation Reactions for Alicyclic Alcohols

Reaction Enzyme Family Function Potential Outcome for this compound
Hydroxylation Cytochrome P450 Monooxygenases (CYPs) Adds a hydroxyl (-OH) group to the cyclohexane ring. Formation of diol metabolites. nih.govfrontiersin.org
Glucuronidation UDP-glucuronosyltransferases (UGTs) Conjugates glucuronic acid to the alcohol group. Formation of a water-soluble glucuronide conjugate. wikipedia.orgnih.gov

No Data Found on the Environmental Fate of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental transformation, biotransformation pathways, or monitoring of the chemical compound this compound.

Extensive queries using the compound's name, synonyms, and CAS number (13347-42-7) did not yield any studies detailing its breakdown products in the environment or its detection in environmental samples such as water, soil, or sediment.

The investigation sought to fulfill a request for a detailed article covering the following aspects of this compound:

Environmental Monitoring and Occurrence of this compound and its Transformation Products:This section aimed to present data on the presence and concentration of the compound and its TPs in the environment.

The absence of specific data for this compound prevents the creation of a scientifically accurate and informative article on its environmental fate. While general principles of environmental chemistry and toxicology for related C10-alcohols and cyclohexanemethanol (B47985) derivatives exist, applying these generalities to this specific compound without direct research would be speculative and not meet the required standard of scientific accuracy.

It is possible that this compound has not been a focus of significant environmental research, or that studies exist but are not publicly accessible through the searched databases.

Molecular Interactions and Supramolecular Chemistry of 2,2,6 Trimethylcyclohexanemethanol

Intermolecular Forces and Hydrogen Bonding in 2,2,6-Trimethylcyclohexanemethanol Systems

Theoretically, the primary intermolecular forces at play in this compound would be London dispersion forces, arising from the nonpolar alkyl framework, and hydrogen bonding, facilitated by the hydroxyl (-OH) group. The bulky cyclohexyl ring with its three methyl substituents would contribute significantly to the dispersion forces. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, suggesting that in a pure sample, molecules of this compound would form hydrogen-bonded networks. uni-giessen.dewikipedia.org

Solvent Effects on Molecular Associations of this compound

The association of this compound molecules is expected to be highly dependent on the solvent environment. In nonpolar, aprotic solvents, self-association through hydrogen bonding would likely be favored. In contrast, in polar, protic solvents such as water or other alcohols, competitive hydrogen bonding between the solute and solvent molecules would occur, potentially disrupting the self-association of this compound.

Quantitative data from studies using techniques like nuclear magnetic resonance (NMR) spectroscopy or calorimetry would be necessary to understand the thermodynamics and kinetics of these association processes in different solvents. Such data would provide insights into the strength of the hydrogen bonds and the influence of the solvent on the equilibrium between monomeric and aggregated forms of the compound.

Host-Guest Interactions Involving this compound

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. rsc.orgresearchgate.net The structure of this compound, with its hydroxyl group capable of hydrogen bonding and a nonpolar body, suggests it could potentially act as a guest, fitting into the hydrophobic cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. rsc.orgnih.gov The stability of such a complex would depend on the size and shape complementarity between the host and guest, as well as the strength of the non-covalent interactions.

Conversely, it is less likely, though not impossible, that this compound could act as a host for small guest molecules. This would likely require the self-assembly of multiple molecules to form a suitable cavity. To date, no studies have been published that investigate or demonstrate any host-guest chemistry involving this specific compound.

Self-Assembly and Nanostructure Formation with this compound

The ability of a molecule to self-assemble into well-defined nanostructures is a key aspect of supramolecular chemistry. Amphiphilic molecules, which possess both polar and nonpolar regions, can self-assemble in solution to form structures like micelles or vesicles. While this compound has a polar hydroxyl head and a nonpolar hydrocarbon tail, its relatively simple structure and the steric bulk of the ring may not be conducive to the formation of complex, ordered nanostructures in the same way as long-chain surfactants.

Investigations using techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), or dynamic light scattering (DLS) would be required to determine if and how this compound self-assembles in various solvents or under specific conditions. There is currently no such research available in the public domain.

Reaction Kinetics and Mechanistic Studies of 2,2,6 Trimethylcyclohexanemethanol Reactions

Determination of Reaction Orders and Rate Constants for 2,2,6-Trimethylcyclohexanemethanol Reactions

There is no available experimental data in the public domain that determines the reaction orders or rate constants for any reaction involving this compound. To determine these parameters, classical methods such as the method of initial rates or integral methods would need to be employed. This would involve systematically varying the concentration of this compound and any other reactants while monitoring the reaction rate. The collected data would then be fitted to various rate law models to establish the reaction order with respect to each reactant and to calculate the specific rate constant, k.

Influence of Temperature and Pressure on Reaction Rates Involving this compound

The effect of temperature on the reaction rates of this compound has not been specifically documented. Generally, an increase in temperature increases reaction rates by providing molecules with sufficient energy to overcome the activation energy barrier. This relationship is typically described by the Arrhenius equation, which would allow for the determination of the activation energy (Ea) and the pre-exponential factor (A) through experiments conducted at various temperatures.

Similarly, no studies have been found that investigate the influence of pressure on reactions of this compound. For reactions in the liquid phase, the effect of pressure is often negligible unless it is significantly high. For gas-phase reactions, pressure can influence reaction rates by affecting the concentration of reactants.

Application of Kinetic Models to this compound Reaction Systems

The development and application of kinetic models are contingent on the availability of experimental kinetic data. As no such data for this compound reactions have been reported, kinetic modeling for its reaction systems has not been performed. Such models are crucial for process optimization, reactor design, and for gaining a deeper understanding of the reaction mechanism. Once experimental data becomes available, various kinetic models, from simple empirical models to more complex mechanistic models, could be developed and validated.

Q & A

Q. What synthetic methodologies are recommended for 2,2,6-trimethylcyclohexanemethanol, and how can reaction conditions be optimized?

Synthesis of this compound can be approached via alcoholysis or hydrolysis of its ketone precursor, such as 2,2,6-trimethylcyclohexanone. For example:

  • Alcoholysis : Reacting the ketone with methanol under acidic or basic catalysis (e.g., NaBH₄ reduction of a corresponding aldehyde or ketone intermediate) .
  • Optimization : Control reaction temperature (e.g., 60–80°C for alcoholysis) and solvent polarity (e.g., toluene or ethanol) to enhance yield. Monitor progress via TLC or GC-MS.
  • Validation : Confirm purity using NMR (¹H/¹³C) and compare retention times with literature GC-MS data from NIST Standard Reference Database .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Anticipate distinct ¹H-NMR signals for methyl groups (δ 0.8–1.2 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad). ¹³C-NMR will show peaks for quaternary carbons (δ 30–40 ppm) and oxygen-bound carbons (δ 60–70 ppm) .
  • GC-MS : Use a polar column (e.g., DB-5) to resolve stereoisomers. Compare fragmentation patterns with NIST spectral libraries .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density) of this compound?

  • Validation Methods :
    • Experimental Replication : Measure boiling point via fractional distillation (calibrated apparatus) and density using a pycnometer.
    • Computational Predictions : Use software like COSMOtherm to estimate properties based on molecular structure .
    • Cross-Reference Databases : Compare data with CRC Handbook (e.g., α-methylcyclohexanemethanol: bp 189°C, d 0.928 g/cm³ ) and NIST WebBook .
  • Statistical Analysis : Apply error margin calculations (e.g., ±2°C for boiling points) to assess literature consistency.

Q. What computational approaches predict stereochemical outcomes in reactions involving this compound?

  • Molecular Modeling : Use Gaussian or ORCA for DFT calculations to map energy minima of stereoisomers. Analyze chair conformations of the cyclohexane ring .
  • MD Simulations : Simulate solvent effects (e.g., ethanol vs. hexane) on reaction pathways using GROMACS.
  • Validation : Cross-check predicted stereoselectivity with experimental HPLC data using chiral columns (e.g., Chiralcel OD-H) .

Q. How does the steric environment of this compound influence its reactivity in catalytic hydrogenation?

  • Steric Hindrance Analysis :
    • Kinetic Studies : Compare hydrogenation rates with less-substituted analogs (e.g., cyclohexanemethanol) using Pd/C or Raney Ni catalysts.
    • DFT Calculations : Map transition states to identify steric bottlenecks (e.g., hindered access to the hydroxyl group).
    • Isotope Labeling : Use deuterated solvents (e.g., D₂O) to track hydrogenation pathways via MS .

Methodological Considerations

Q. What strategies mitigate decomposition or side reactions during storage of this compound?

  • Storage Conditions :
    • Use amber glass vials under inert gas (N₂/Ar) to prevent oxidation.
    • Store at 4°C to minimize thermal degradation.
    • Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical formation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can researchers validate the purity of this compound in complex mixtures?

  • Chromatographic Methods :
    • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 210 nm.
    • GC-MS : Compare retention indices and mass spectra with NIST libraries .
  • Quantitative NMR : Integrate ¹H-NMR peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.